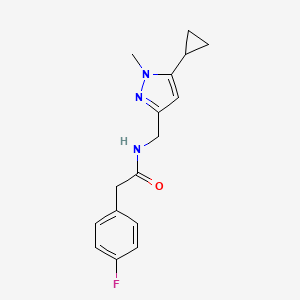

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenyl group and a substituted pyrazole moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and target affinity through fluorine’s electronegativity and lipophilicity . The pyrazole ring, substituted with a cyclopropyl and methyl group, likely contributes to steric and electronic modulation, influencing binding interactions.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c1-20-15(12-4-5-12)9-14(19-20)10-18-16(21)8-11-2-6-13(17)7-3-11/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFLPXSGYOPILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CC2=CC=C(C=C2)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.

Formation of the Acetamide: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyrazole ring.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary or secondary amines.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

Receptor Modulation: By interacting with receptors, it can modulate signaling pathways.

Pathway Interference: It can interfere with specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Acetamide Backbone : The target compound and CID-49671233 share the acetamide group, critical for hydrogen bonding in target interactions. FOE 5043 also retains this feature but substitutes the pyrazole with a thiadiazole ring.

- Fluorophenyl Group : All compounds include a 4-fluorophenyl moiety, suggesting shared strategies for enhancing membrane permeability and metabolic stability.

- Heterocyclic Variations: The pyrazole in the target compound differs from CID-49671233’s pyridazinone/pyrimidinone and FOE 5043’s thiadiazole. These variations impact steric bulk, solubility, and target selectivity.

Analysis :

- Pharmaceutical Potential: CID-49671233 and the patent compound highlight the role of fluorophenyl-acetamide derivatives in drug discovery, particularly for kinase targets . The target compound’s pyrazole may offer unique selectivity compared to pyridazinone or pyrazolopyrimidine cores.

- Agrochemical Use : FOE 5043’s thiadiazole-acetamide structure demonstrates the relevance of fluorophenyl groups in herbicides, suggesting the target compound could be optimized for similar applications .

Physicochemical Properties

Table 3: Physicochemical Data

| Compound | Melting Point (°C) | Molecular Weight | LogP (Predicted) |

|---|---|---|---|

| Target Compound | Not reported | ~331.35 | ~2.8 (est.) |

| Patent Example 83 | 302–304 | 571.20 | ~4.1 |

| FOE 5043 | Not reported | ~365.34 | ~3.5 |

Notes:

- The target compound’s predicted LogP (via fragment-based methods) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- The patent compound’s high melting point (302–304°C) reflects strong intermolecular forces, possibly due to aromatic stacking and hydrogen bonding .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 299.374 g/mol. Its structure features a pyrazole ring and an acetamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.374 g/mol |

| LogP | 3.12 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Antimicrobial Activity

Research indicates that compounds related to pyrazoles exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

The pyrazole scaffold has been associated with anticancer activity in several studies. For example, compounds targeting specific kinases have shown promise in inhibiting cancer cell proliferation. The structural similarity of this compound to known kinase inhibitors suggests it may also act through similar pathways, potentially affecting cell signaling and apoptosis.

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems, particularly GABAergic pathways. This modulation is crucial for developing treatments for neurological disorders such as epilepsy and anxiety. The ability of this compound to influence these pathways warrants further investigation.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives' antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibitory effects on bacterial growth, highlighting the potential for further development as antimicrobial agents .

Investigation of Anticancer Properties

In a separate study focusing on kinase inhibition, a series of pyrazole-based compounds were tested for their ability to inhibit p38 MAP kinase, a target implicated in cancer progression. The findings revealed that modifications on the pyrazole ring could enhance selectivity and potency against cancer cell lines . This suggests that this compound may also exhibit anticancer properties through similar mechanisms.

Q & A

Q. What are the key steps in synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide?

The synthesis typically involves:

- Cyclopropane ring formation : Reacting cyclopropyl hydrazine with a ketone under acidic/basic conditions to form the pyrazole core .

- Methylation : Introducing the methyl group at the pyrazole nitrogen using methyl iodide or dimethyl sulfate under controlled pH .

- Acetylation : Coupling the pyrazole intermediate with 2-(4-fluorophenyl)acetic acid via carbodiimide-mediated amide bond formation .

Key reaction parameters include temperature (60–80°C for cyclization), solvent (DMF or acetonitrile), and catalyst (e.g., HOBt/EDC for amidation) .

Q. How is the compound structurally characterized?

- Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : LC-MS validates molecular weight (e.g., [M+H]+ peak at m/z 342.4) .

- Elemental analysis : Ensures ≥95% purity by matching calculated vs. observed C, H, N values .

Q. What preliminary biological screening methods are used for this compound?

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anti-inflammatory testing : COX-2 inhibition assays (IC50 values using ELISA) .

- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields?

- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., solvent polarity, catalyst loading). For example, acetonitrile improves cyclopropane stability over THF .

- Flow chemistry : Continuous-flow systems enhance reaction control (e.g., precise temperature for exothermic steps) .

- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy to terminate at optimal conversion .

Q. What computational methods predict the compound’s bioactivity?

- PASS algorithm : Predicts antimicrobial (Pa = 0.72) and anti-inflammatory (Pa = 0.65) potential based on structural descriptors .

- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., fluorophenyl moiety in hydrophobic pocket) .

- QSAR models : Correlate logP values (calculated: 3.1) with membrane permeability for lead optimization .

Q. How do structural modifications impact biological activity?

| Modification | Biological Impact | Reference |

|---|---|---|

| Replace cyclopropyl with methyl | Reduced COX-2 inhibition (IC50: 12 μM → 45 μM) | |

| Substitute 4-F-phenyl with Cl | Enhanced antimicrobial activity (MIC: 8 μg/mL → 2 μg/mL) | |

| Add triazole moiety | Improved solubility (logS: -4.1 → -2.9) |

Q. How are crystallographic data applied in drug design?

- X-ray diffraction : Resolve bond angles (e.g., C-N-C angle = 117° in pyrazole ring) to guide SAR .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts stabilize crystal packing) .

Q. How should researchers resolve contradictions in biological data?

- Reproducibility checks : Validate assays across labs (e.g., MIC variations due to inoculum size) .

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers (e.g., COX-2 IC50 discrepancies attributed to enzyme source) .

- Mechanistic studies : Use siRNA knockdown to confirm target engagement (e.g., NF-κB pathway for anti-inflammatory effects) .

Methodological Guidelines

Q. Designing SAR Studies

Systematic substitution : Vary substituents on pyrazole (e.g., cyclopropyl vs. ethyl) .

Bioassays : Test analogs against standardized cell lines (e.g., RAW 264.7 for inflammation) .

Statistical validation : Apply ANOVA to confirm significance (p < 0.05) .

Q. Validating Synthetic Purity

- HPLC-DAD : Use C18 column (gradient: 10–90% MeCN/H2O) with UV detection at 254 nm .

- NMR spiking : Add authentic sample to reaction mixture to confirm identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.